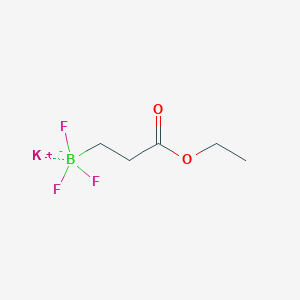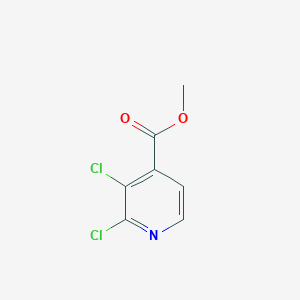![molecular formula C9H10N2O3S B1452837 2-(乙酰氨基)-5,6-二氢-4H-环戊[d][1,3]噻唑-4-羧酸 CAS No. 1219827-65-2](/img/structure/B1452837.png)
2-(乙酰氨基)-5,6-二氢-4H-环戊[d][1,3]噻唑-4-羧酸
描述
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been documented in the literature . These compounds are synthesized and characterized by FTIR and NMR . The yield of these compounds can vary, but one example provided a yield of 50%, with a melting point of 196–198 °C .Molecular Structure Analysis
The molecular structure of 2-aminothiazoles can be determined using techniques such as NMR . For example, the 1H NMR spectrum of a related compound showed signals corresponding to various types of protons in the molecule .Chemical Reactions Analysis
2-Aminothiazoles can participate in a variety of chemical reactions. They are used as starting materials for the synthesis of diverse heterocyclic analogues . These compounds have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-aminothiazoles can vary depending on the specific compound. For example, a related compound had a melting point of 196–198 °C . The compound’s IR spectrum showed signals corresponding to various functional groups in the molecule .科学研究应用
医药应用
噻唑衍生物,包括所讨论的化合物,因其作为治疗剂的潜力而被广泛研究。 它们表现出广泛的生物活性,例如抗菌、抗真菌、抗病毒和抗肿瘤特性 。 特别是,噻唑环是某些抗逆转录病毒药物(如利托那韦)和抗肿瘤药物(如噻唑呋喃)结构中不可或缺的一部分,这些药物用于癌症治疗 。
农业化学
在农业中,噻唑化合物用作合成杀真菌剂和杀生物剂的前体。 它们抑制微生物生长的能力使它们在保护作物免受真菌感染和保存储存的农产品方面具有价值 。
材料科学
噻唑衍生物在材料科学中用作化学反应加速剂和有机合成的中间体 。 它们的结构多功能性使它们可以被整合到各种材料中,从而潜在地增强其性能或促进复杂化合物的合成。
环境科学
噻唑衍生物的环境应用包括它们作为合成化合物的中介体,这些化合物可以帮助环境监测和修复工作。 例如,某些噻唑类化合物被用作检测氰化物中毒的生物标记物,这在环境灾害管理中至关重要 。
生物化学研究
在生物化学中,研究噻唑衍生物在酶抑制中的作用,这可以导致新药的开发。 它们还因其在调节生物途径中的潜力而被探索,这对于理解疾病机制和开发靶向治疗至关重要 。
合成化学
噻唑化合物在合成化学中具有价值,用于构建复杂的分子结构。 它们通常用作合成更大、更复杂分子的构建块,因为它们具有反应性和可以进行的各种化学转化 。
安全和危害
未来方向
2-Aminothiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the therapeutic potential of these compounds, particularly their roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The development of new synthetic methods and the design of novel 2-aminothiazole derivatives will also be important areas of future research .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cell proliferation, inflammation, and microbial growth .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzyme activity, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . These include pathways involved in cell proliferation, inflammation, and microbial growth . The downstream effects of these disruptions can lead to various outcomes, including cell death, reduced inflammation, and inhibited microbial growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. Their metabolism and excretion would likely depend on the specific structure of the compound and the presence of functional groups that can be metabolized or excreted.
Result of Action
Thiazole derivatives have been reported to have various effects, including anti-inflammatory, antimicrobial, and antitumor activities . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways .
Action Environment
For instance, the solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment.
生化分析
Biochemical Properties
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of different derivatives with potential biological activities . This compound has been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it can bind to proteins and influence their function, potentially leading to antimicrobial, antifungal, and antitumor activities .
Cellular Effects
The effects of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate the expression of genes involved in inflammation and immune responses, thereby exhibiting anti-inflammatory properties . The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect cell growth and proliferation .
Molecular Mechanism
At the molecular level, 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as DNA and proteins. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription . It also acts as an enzyme inhibitor, particularly targeting enzymes involved in cell cycle regulation and apoptosis . Additionally, it can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The long-term effects on cellular function may vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and cell cycle regulation . Additionally, it can be targeted to mitochondria, influencing mitochondrial function and apoptosis . The subcellular localization is essential for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
属性
IUPAC Name |
2-acetamido-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-4(12)10-9-11-7-5(8(13)14)2-3-6(7)15-9/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIKNVWLRJDMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)
